(S)-N-acetyl-o-chlorophenylalanine
Overview
Description
(S)-N-acetyl-o-chlorophenylalanine is a chiral amino acid derivative characterized by the presence of an acetyl group and a chlorine atom attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-acetyl-o-chlorophenylalanine typically involves the acetylation of (S)-o-chlorophenylalanine. This can be achieved through the reaction of (S)-o-chlorophenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as enzymatic resolution or asymmetric synthesis. These methods ensure high enantiomeric purity and yield, which are crucial for applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions: (S)-N-acetyl-o-chlorophenylalanine can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of (S)-N-acetyl-o-chlorophenylmethanol.
Substitution: Formation of (S)-N-acetyl-o-methoxyphenylalanine.
Scientific Research Applications
(S)-N-acetyl-o-chlorophenylalanine has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-N-acetyl-o-chlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl group and chlorine atom contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects.
Comparison with Similar Compounds
- (S)-N-acetylphenylalanine
- (S)-N-acetyl-o-bromophenylalanine
- (S)-N-acetyl-m-chlorophenylalanine
Comparison: (S)-N-acetyl-o-chlorophenylalanine is unique due to the presence of the chlorine atom at the ortho position, which influences its chemical reactivity and biological activity. Compared to (S)-N-acetylphenylalanine, the chlorine atom enhances its electrophilic properties, making it more reactive in substitution reactions. The ortho position also affects its steric interactions, leading to different binding affinities and biological effects compared to its meta and para analogs.
Properties
IUPAC Name |
(2S)-2-acetamido-3-(2-chlorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXYVOMEYZAAM-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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